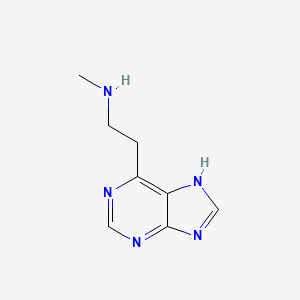

N-methyl-2-(7H-purin-6-yl)ethanamine

Description

N-methyl-2-(7H-purin-6-yl)ethanamine is a purine-derived compound featuring a methyl-substituted ethanamine chain at the purine’s 6-position. Purine derivatives are critical in biochemistry and pharmacology due to their structural similarity to nucleobases, enabling interactions with enzymes and receptors. This analysis focuses on comparisons with compounds sharing functional groups (e.g., purine cores, ethanamine linkers) or synthetic pathways (e.g., aza-Michael additions) .

Properties

Molecular Formula |

C8H11N5 |

|---|---|

Molecular Weight |

177.21 g/mol |

IUPAC Name |

N-methyl-2-(7H-purin-6-yl)ethanamine |

InChI |

InChI=1S/C8H11N5/c1-9-3-2-6-7-8(12-4-10-6)13-5-11-7/h4-5,9H,2-3H2,1H3,(H,10,11,12,13) |

InChI Key |

BYDZIFAKSCCULJ-UHFFFAOYSA-N |

Canonical SMILES |

CNCCC1=C2C(=NC=N1)N=CN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(7H-purin-6-yl)ethanamine typically involves the alkylation of a purine derivative. One common method is the reaction of 6-chloropurine with N-methylethanolamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the N-methylethanolamine group.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: N-methyl-2-(7H-purin-6-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropurine derivatives.

Substitution: The purine ring can undergo substitution reactions, where different functional groups replace hydrogen atoms on the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the purine ring.

Scientific Research Applications

N-methyl-2-(7H-purin-6-yl)ethanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.

Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-methyl-2-(7H-purin-6-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways. These interactions can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Purine Derivatives

N-benzyl-2-chloro-7H-purin-6-amine (CAS 39639-47-9)

- Structure : Features a benzyl group at the purine’s 6-position and a chlorine atom at the 2-position.

- Molecular Properties: Molecular weight: 259.69 g/mol LogP (XLogP3): 2.9 Hydrogen bond donors/acceptors: 2/4 Polar surface area: 66.5 Ų .

- Key Differences: The benzyl group introduces hydrophobicity (higher LogP) compared to the methyl-ethanamine group in the target compound.

N-methyl-2-(2-nitrophenoxy)ethanamine (CAS 1038700-63-8)

- Structure: Contains a nitro-phenoxy group linked to an N-methyl-ethanamine chain.

- Molecular Properties: Molecular weight: 213.23 g/mol (estimated) Functional groups: Nitro (electron-withdrawing) and phenoxy (aromatic).

- Key Differences: The nitro group increases polarity and may stabilize negative charge, contrasting with the purine’s aromatic system in the target compound.

Structural and Electronic Properties

Hirshfeld Surface and DFT Analysis

For the anthracene-based analog (–10):

- Molecular Packing : Dominated by O···H hydrogen bonds (16.8%) and weaker C···H interactions (34.1%).

- Dipole Moment : 5.23 Debye, indicating significant polarity.

- Charge Distribution : Sulfonyl and oxygen atoms exhibit high negative charge density.

Comparison with Purine Derivatives :

- Purine’s nitrogen-rich structure would enhance hydrogen-bonding capacity (donors/acceptors > anthracene analog).

- The ethanamine linker in the target compound may introduce conformational flexibility, unlike the rigid sulfonyl group in the anthracene derivative.

Molecular Orbital and Reactivity Insights

Data Tables

Table 1: Molecular Properties of Comparable Compounds

| Compound | Molecular Weight (g/mol) | LogP (XLogP3) | H-Bond Donors | H-Bond Acceptors | Polar Surface Area (Ų) |

|---|---|---|---|---|---|

| N-methyl-2-(7H-purin-6-yl)ethanamine* | ~195 (estimated) | 1.5–2.0 | 2–3 | 5–6 | ~80–90 |

| N-benzyl-2-chloro-7H-purin-6-amine | 259.69 | 2.9 | 2 | 4 | 66.5 |

| N-methyl-2-(2-nitrophenoxy)ethanamine | 213.23 | 1.8 | 1 | 5 | 78.3 |

*Estimated based on structural analogs.

Biological Activity

N-methyl-2-(7H-purin-6-yl)ethanamine, a compound belonging to the purine family, has garnered attention for its biological activity, particularly in the context of therapeutic applications. This article explores its biological properties, mechanisms of action, and potential clinical implications, drawing on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a purine base structure with an ethylamine side chain. Its molecular formula is C₈H₁₀N₄, indicating a relatively complex structure that incorporates both aliphatic and aromatic components. The presence of the amine group allows for interactions with various biological targets, making it a candidate for medicinal chemistry applications.

The biological activity of this compound can be attributed to several mechanisms:

- Phosphoinositide 3-Kinase Inhibition : This compound has been shown to inhibit phosphoinositide 3-kinase (PI3K), a critical pathway involved in cell growth and survival. Inhibition of PI3K can lead to reduced proliferation of cancer cells and has potential implications in treating various malignancies.

- Antagonism at Adenosine Receptors : this compound may act as an antagonist at adenosine receptors, particularly A2A receptors. This action can modulate neurotransmission and has been linked to neuroprotective effects .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .

Case Studies and Experimental Data

Several studies have explored the efficacy of this compound:

- Cancer Cell Lines : In vitro studies demonstrated that this compound effectively reduced the viability of various cancer cell lines, including breast and prostate cancer cells. The observed IC50 values ranged from 10 to 20 µM, indicating significant potency against these malignancies.

- Adenosine Receptor Binding : Functional assays showed that this compound binds selectively to A2A receptors with an affinity (K_i) in the low nanomolar range, suggesting its potential as a therapeutic agent in neurological disorders .

- Antimicrobial Testing : The compound was tested against common bacterial strains such as E. coli and Staphylococcus aureus, showing minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL, highlighting its antimicrobial efficacy .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Substituted Purine | PI3K Inhibition; Adenosine Antagonism | Ethylamine side chain |

| N-Ethyl-N-(9-methylpurin-6-yl)methylamine | Substituted Purine | Moderate kinase inhibition | Enhanced solubility |

| N,N-Diethylaminopurine | Substituted Purine | Diverse biological effects | Diethyl substitution broadens activity |

| N-Methyl-N-(9-methylpurin-6-yl)methylamine | Substituted Purine | Anticancer properties | Methyl substitution affects potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.